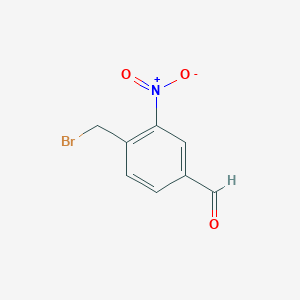

Benzaldehyde, 4-(bromomethyl)-3-nitro-

Description

BenchChem offers high-quality Benzaldehyde, 4-(bromomethyl)-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 4-(bromomethyl)-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

155526-65-1 |

|---|---|

Molecular Formula |

C8H6BrNO3 |

Molecular Weight |

244.04 g/mol |

IUPAC Name |

4-(bromomethyl)-3-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6BrNO3/c9-4-7-2-1-6(5-11)3-8(7)10(12)13/h1-3,5H,4H2 |

InChI Key |

BASKWLYIVXTKQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])CBr |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Benzaldehyde, 4 Bromomethyl 3 Nitro

Established Synthetic Pathways and Routes

Established methodologies for producing Benzaldehyde (B42025), 4-(bromomethyl)-3-nitro- are typically multi-step processes. The key transformations are the nitration of an aromatic ring and the bromination of a benzylic methyl group. The order and specific conditions of these steps are critical for achieving the desired product with high purity and yield.

Bromination Strategies for Benzyl (B1604629) Positions

The conversion of the methyl group in the precursor, 4-methyl-3-nitrobenzaldehyde, to a bromomethyl group is a crucial step. This transformation requires conditions that favor substitution at the benzylic position over electrophilic addition to the aromatic ring.

Selective side-chain bromination is typically achieved through free radical halogenation. The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light. wikipedia.org The use of NBS is advantageous because it provides a low, constant concentration of bromine radicals (Br•), which favors the desired allylic or benzylic substitution rather than electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). rsc.org

The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic methyl group of 4-methyl-3-nitrobenzaldehyde. This creates a stable benzylic radical. This radical then reacts with NBS to form the product, Benzaldehyde, 4-(bromomethyl)-3-nitro-, and a succinimidyl radical, which continues the chain reaction.

Table 1: Reagents for Selective Benzylic Bromination

| Reagent | Initiator | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | wikipedia.orgrsc.org |

| N-Bromosuccinimide (NBS) | UV Light | Carbon Tetrachloride (CCl₄) | Irradiation, Reflux | wikipedia.org |

Precursor Design for Regioselective Bromination

The structure of the precursor, 4-methyl-3-nitrobenzaldehyde, is well-suited for regioselective benzylic bromination. The aromatic ring is substituted with two strong electron-withdrawing groups: the nitro group (-NO₂) and the aldehyde group (-CHO). These groups deactivate the benzene (B151609) ring towards electrophilic attack, thereby preventing competing electrophilic aromatic bromination reactions. This deactivation of the ring makes the free radical substitution at the less hindered and electronically favored benzylic position the predominant reaction pathway. masterorganicchemistry.com

Nitration Techniques for Aromatic Rings

The synthesis of the key precursor, 4-methyl-3-nitrobenzaldehyde, is most directly achieved through the nitration of 4-methylbenzaldehyde (B123495) (p-tolualdehyde). The introduction of the nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction. nih.gov

The direct nitration of 4-methylbenzaldehyde involves treating the substrate with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. researchgate.net

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. ncert.nic.in Therefore, the incoming nitro group is directed to the position that is ortho to the methyl group and meta to the aldehyde group, which corresponds to the 3-position, yielding 4-methyl-3-nitrobenzaldehyde.

To control the exothermic nature of the reaction and minimize the formation of byproducts, such as dinitrated compounds, the reaction is typically carried out at low temperatures, often between 0 and 10 °C. orgsyn.org

Table 2: Conditions for Direct Nitration of 4-Methylbenzaldehyde

| Nitrating Agent | Catalyst | Temperature | Product | Reference |

|---|---|---|---|---|

| Conc. HNO₃ | Conc. H₂SO₄ | 0-10 °C | 4-Methyl-3-nitrobenzaldehyde | orgsyn.org |

| Fuming HNO₃ | Conc. H₂SO₄ | 5-10 °C | m-Nitrobenzaldehyde (from Benzaldehyde) | orgsyn.org |

| KNO₃ | Conc. H₂SO₄ | 0-10 °C | 4-Methyl-3-nitrobenzaldehyde |

Indirect Nitro Group Introduction via Functional Group Interconversion

Indirect methods for introducing a nitro group can also be employed, which involve the transformation of other functional groups. fiveable.meslideshare.net One such strategy is the oxidation of an amino group. For instance, the synthesis could potentially start from 4-methyl-3-aminobenzaldehyde, which would then be oxidized to form 4-methyl-3-nitrobenzaldehyde. Various oxidizing agents are capable of converting aromatic amines to nitro compounds, such as sodium perborate (B1237305) or cobalt-catalyzed oxidation with tert-butyl hydroperoxide. organic-chemistry.org

Another indirect pathway involves starting with a precursor where the nitro group is already in place, and then forming the aldehyde functionality. For example, p-nitrotoluene can be oxidized under controlled conditions. Treatment with chromium trioxide in acetic anhydride (B1165640) yields p-nitrobenzaldiacetate, which can then be hydrolyzed with aqueous acid to give p-nitrobenzaldehyde. orgsyn.org While this example yields the para-isomer, similar multi-step functional group interconversions can be envisioned for the synthesis of the desired 3-nitro isomer from an appropriate starting material. These functional group interconversion strategies offer alternative routes that can be advantageous depending on the availability and cost of starting materials. solubilityofthings.com

Aldehyde Group Formation and Retention Methods

The formation and preservation of the aldehyde functional group are critical steps in the synthesis of Benzaldehyde, 4-(bromomethyl)-3-nitro-. The aldehyde's susceptibility to both oxidation and reduction necessitates carefully chosen reagents and reaction conditions.

Oxidation of Primary Alcohols

A primary route to forming the aldehyde is through the controlled oxidation of the corresponding primary alcohol, 4-(bromomethyl)-3-nitrobenzyl alcohol. The challenge in this step is to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore required. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, typically carried out in a solvent like methylene (B1212753) chloride at room temperature. Other modern oxidation methods like the Swern oxidation or the use of Dess-Martin periodinane also offer high selectivity for aldehydes. The selective catalytic oxidation of benzyl alcohols using oxygen is another approach, representing a greener alternative. mdpi.com A mechanistic study on the oxidation of substituted benzyl alcohols, including 4-nitrobenzyl alcohol, provides insight into the reaction pathways. researchgate.net

Reduction of Carboxylic Acid Derivatives

Alternatively, the aldehyde can be formed by the partial reduction of a carboxylic acid derivative, such as a nitrile, ester, or acid chloride. The reduction of a nitrile group is a particularly effective method. For instance, a substituted benzonitrile (B105546) can be reduced to the corresponding benzaldehyde using Diisobutylaluminum hydride (DIBAL-H) at low temperatures. rsc.orgresearchgate.net The reaction typically involves the dropwise addition of DIBAL-H to a solution of the nitrile in a non-polar solvent like toluene, followed by an acidic workup to hydrolyze the intermediate imine. researchgate.net This method has been successfully used to synthesize similar bromomethyl benzaldehydes with high yields. researchgate.net It is also possible to synthesize the target compound from 4-bromomethyl-3-nitrobenzoic acid, which can be prepared by nitrating 4-bromomethylbenzoic acid. sigmaaldrich.comfishersci.com The resulting carboxylic acid would then need to be reduced to the aldehyde, for example, by first converting it to an acid chloride followed by reduction.

Convergent and Linear Synthesis Strategies

The assembly of Benzaldehyde, 4-(bromomethyl)-3-nitro- can be approached through either linear or convergent synthesis strategies.

Linear Synthesis: In a linear sequence, the starting material is modified step-by-step to build the final product. youtube.comyoutube.com This is the most common and practical approach for this particular molecule. A highly efficient linear route involves the nitration of commercially available 4-(bromomethyl)benzaldehyde. lookchem.com This two-step synthesis (assuming the starting material is purchased) is direct and high-yielding. Another potential linear pathway could start from toluene, involving a sequence of nitration, bromination, and oxidation, though controlling the regioselectivity of each step would be crucial. nih.govwordpress.com

Convergent Synthesis: A convergent approach involves synthesizing different fragments of the molecule separately before combining them in the final steps. youtube.com For a relatively small molecule like Benzaldehyde, 4-(bromomethyl)-3-nitro-, a convergent strategy is less common as the complexity does not typically justify the development of separate synthetic lines. While theoretically possible, the practicality of a convergent route is overshadowed by the efficiency of linear methods. youtube.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing yield and minimizing byproducts. A documented method for the synthesis of Benzaldehyde, 4-(bromomethyl)-3-nitro- involves the nitration of 4-(bromomethyl)benzaldehyde. lookchem.com The conditions for this reaction have been specified to achieve a high yield.

| Parameter | Condition | Source |

| Starting Material | 4-(bromomethyl)benzaldehyde | lookchem.com |

| Reagents | Sulfuric acid, Potassium nitrate (B79036) | lookchem.com |

| Solvent | Chloroform | lookchem.com |

| Temperature | 0 °C | lookchem.com |

| Reaction Time | 2.75 hours | lookchem.com |

| Yield | 78.6% | lookchem.com |

General principles for optimizing such reactions include precise temperature control, as nitration is highly exothermic and can lead to undesired isomers or side reactions at elevated temperatures. nih.govlukasiewicz.gov.pl The choice of nitrating agent and solvent system also significantly impacts the reaction's selectivity and efficiency. nih.govlukasiewicz.gov.pl For benzylic bromination steps that might appear in alternative synthetic routes, initiators like AIBN are used with NBS to facilitate the radical reaction. rsc.org

Purification Techniques for Synthetic Intermediates and Final Compound

The purity of the final product and all intermediates is essential. A variety of techniques can be employed, tailored to the specific properties of the compound at each stage.

| Technique | Application | Description | Source(s) |

| Recrystallization | Final Product | The final product, a crystalline solid (m.p. 74.5-75.5 °C), can be purified by recrystallization from a suitable solvent like hot diethyl ether to obtain high-purity crystals. | lookchem.com |

| Bisulfite Adduct Formation | Aldehyde Purification | Aldehydes react reversibly with sodium bisulfite to form a solid adduct. This allows the aldehyde to be separated from other non-aldehyde components. The aldehyde can then be regenerated by treating the adduct with a base. | rochester.edu |

| Aqueous Wash | Removal of Acidic Impurities | Washing the organic solution with a mild base, such as 5% sodium carbonate or sodium bicarbonate solution, effectively removes acidic impurities like benzoic acid, which can form via over-oxidation of the aldehyde. | chemicalcas.comechemi.com |

| Chromatography | General Purification | Techniques like column chromatography or radial preparative layer chromatography are used to separate the desired compound from byproducts and unreacted starting materials based on differential adsorption. | rsc.orgliberty.edu |

| Distillation | Removal of Impurities | For crude benzaldehyde products, impurities can sometimes be removed by hydrogenation followed by distillation, although this is less common for solid derivatives. | epo.org |

Green Chemistry Considerations in Benzaldehyde, 4-(bromomethyl)-3-nitro- Synthesis

Applying the principles of green chemistry can reduce the environmental impact and improve the safety of the synthesis. Key areas for improvement are the nitration and bromination steps.

Greener Nitration: The traditional use of concentrated nitric and sulfuric acids is hazardous. Greener alternatives include using safer nitrating reagents like calcium nitrate in acetic acid, often accelerated by microwave irradiation, which can reduce reaction times and improve energy efficiency. gordon.edu Nitration reactions have also been successfully carried out in ionic liquids, which can serve as recyclable reaction media. lukasiewicz.gov.pl

Greener Bromination: For synthetic routes that involve benzylic bromination, using N-bromosuccinimide (NBS) is a safer alternative to handling highly corrosive and toxic liquid bromine. rsc.orgwordpress.com For aromatic bromination, methods using sodium bromide with an oxidant like sodium perborate offer a greener choice. digitellinc.com Furthermore, developing continuous flow processes where hazardous reagents like bromine are generated and consumed in-situ can drastically improve safety and control over the reaction. nih.gov

Reactivity Profiles and Mechanistic Investigations of Benzaldehyde, 4 Bromomethyl 3 Nitro

Reactivity of the Aldehyde Functionality

The aldehyde group in Benzaldehyde (B42025), 4-(bromomethyl)-3-nitro- is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro group located ortho to it. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to reaction with various nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. For Benzaldehyde, 4-(bromomethyl)-3-nitro-, the enhanced electrophilicity of the carbonyl carbon facilitates these reactions.

Henry Reaction (Nitroaldol Condensation)

The Henry reaction, or nitroaldol condensation, is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane, catalyzed by a base. wikipedia.orgwikipedia.org The reaction results in the formation of a β-nitro alcohol, which is a valuable synthetic intermediate. wikipedia.org The general mechanism involves the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org Subsequent protonation of the resulting alkoxide yields the final product. wikipedia.org

While specific studies on the Henry reaction of Benzaldehyde, 4-(bromomethyl)-3-nitro- are not extensively documented in publicly available literature, its reactivity can be inferred. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to enhance the reactivity of the aldehyde towards the nitronate anion. Research on similar substituted benzaldehydes, such as p-nitrobenzaldehyde, has shown successful participation in Henry reactions, often with high yields. niscpr.res.inrsc.org It is anticipated that Benzaldehyde, 4-(bromomethyl)-3-nitro- would react readily with nitroalkanes like nitromethane (B149229) or nitroethane under basic conditions to afford the corresponding β-nitro alcohols. However, the presence of the bromomethyl group introduces a potential for side reactions, such as nucleophilic substitution by the basic catalyst or the nitronate anion, which would need to be controlled through careful selection of reaction conditions.

Table 1: Expected Henry Reaction with Benzaldehyde, 4-(bromomethyl)-3-nitro-

| Reactant 1 | Reactant 2 | Catalyst (Example) | Expected Product |

|---|---|---|---|

| Benzaldehyde, 4-(bromomethyl)-3-nitro- | Nitromethane | Triethylamine | 1-(4-(Bromomethyl)-3-nitrophenyl)-2-nitroethanol |

Imine and Enamine Formation

Aldehydes react with primary amines to form imines (also known as Schiff bases) and with secondary amines to form enamines. masterorganicchemistry.comlumenlearning.com These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The formation of imines from Benzaldehyde, 4-(bromomethyl)-3-nitro- with primary amines is expected to proceed efficiently. The electron-withdrawing nitro group would facilitate the initial nucleophilic attack by the amine. The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The reaction is reversible, and the pH needs to be carefully controlled to ensure protonation of the hydroxyl group in the carbinolamine to facilitate its departure as water, without excessively protonating the nucleophilic amine reactant. lumenlearning.com

Similarly, the reaction with secondary amines would lead to the formation of an iminium ion intermediate, which would then be deprotonated at an adjacent carbon to yield an enamine. libretexts.org

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to yield the alkene and a phosphine (B1218219) oxide, with the formation of the highly stable phosphorus-oxygen double bond being a key driving force for the reaction. libretexts.org

The aldehyde functionality of Benzaldehyde, 4-(bromomethyl)-3-nitro- is a suitable substrate for the Wittig reaction. It would react with a variety of phosphonium ylides to produce the corresponding substituted styrenes. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the ylide. wpmucdn.com

For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 4-(bromomethyl)-1-ethenyl-3-nitrobenzene. The stereochemical outcome of the Wittig reaction (formation of E or Z isomers) is dependent on the nature of the ylide. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides (those with an electron-withdrawing group on the carbanionic carbon) generally lead to the E-alkene. wikipedia.org

Table 2: Representative Wittig Reactions of Benzaldehyde, 4-(bromomethyl)-3-nitro-

| Ylide | Expected Alkene Product |

|---|---|

| Methylenetriphenylphosphorane | 4-(Bromomethyl)-1-ethenyl-3-nitrobenzene |

| Ethyl triphenylphosphoranylideneacetate | Ethyl 3-(4-(bromomethyl)-3-nitrophenyl)acrylate |

Condensation Reactions

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. The Henry reaction is a type of condensation reaction. Another important example is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound to form an α,β-unsaturated carbonyl compound.

Benzaldehyde, 4-(bromomethyl)-3-nitro-, being an aromatic aldehyde without α-hydrogens, can act as the electrophilic partner in Claisen-Schmidt condensations. For instance, it would react with a ketone like acetone (B3395972) in the presence of a base to form an α,β-unsaturated ketone. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde. The resulting β-hydroxy ketone intermediate can then undergo dehydration to yield the final conjugated product. The presence of the nitro group on the benzaldehyde enhances its reactivity in this process. jocpr.com

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the benzene (B151609) ring is a benzylic halide. Benzylic halides are particularly reactive in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the developing positive charge in the transition state of both Sₙ1 and Sₙ2 reactions.

The bromomethyl group in Benzaldehyde, 4-(bromomethyl)-3-nitro- is an excellent site for the introduction of various functional groups via nucleophilic substitution. It can react with a wide range of nucleophiles, such as amines, alcohols, thiols, and cyanides. For example, reaction with a primary amine would lead to the formation of a secondary amine, while reaction with sodium cyanide would introduce a nitrile group. These reactions would typically proceed via an Sₙ2 mechanism, especially with good nucleophiles. The presence of the aldehyde and nitro groups on the ring might also influence the reactivity of the bromomethyl group, though this effect is generally less pronounced than their influence on the aldehyde's reactivity.

It is important to note that when carrying out reactions at the aldehyde functionality, the reactivity of the bromomethyl group must be considered, as it may be susceptible to reaction with the reagents or catalysts used. Conversely, when targeting the bromomethyl group, the aldehyde functionality may require protection to prevent undesired side reactions.

Table of Compounds

| Compound Name |

|---|

| Benzaldehyde, 4-(bromomethyl)-3-nitro- |

| 4-Nitrobenzaldehyde (B150856) |

| Nitromethane |

| Nitroethane |

| Triethylamine |

| Sodium Hydroxide |

| 1-(4-(Bromomethyl)-3-nitrophenyl)-2-nitroethanol |

| 1-(4-(Bromomethyl)-3-nitrophenyl)-2-nitropropan-1-ol |

| Imines (Schiff bases) |

| Enamines |

| Carbinolamine |

| Iminium ion |

| Wittig reagent (Phosphonium ylide) |

| Oxaphosphetane |

| Phosphine oxide |

| 4-(Bromomethyl)-1-ethenyl-3-nitrobenzene |

| Methylenetriphenylphosphorane |

| Ethyl triphenylphosphoranylideneacetate |

| Ethyl 3-(4-(bromomethyl)-3-nitrophenyl)acrylate |

| Benzyltriphenylphosphonium chloride |

| 1-(4-(Bromomethyl)-3-nitrophenyl)-2-phenylethene |

| Acetone |

| α,β-Unsaturated ketone |

| β-Hydroxy ketone |

| Benzylic halide |

| Sodium cyanide |

Nucleophilic Substitution Reactions (Sɴ2 and Sɴ1 pathways)

Nucleophilic substitution at the bromomethyl group is the most prominent reaction pathway for this molecule. acsgcipr.org Given that it is a primary benzylic halide, the Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism is strongly favored over the Sɴ1 (Substitution, Nucleophilic, Unimolecular) pathway. masterorganicchemistry.com The Sɴ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This process involves a transition state where the carbon atom is transiently five-coordinate, leading to an inversion of stereochemical configuration if the carbon were chiral. masterorganicchemistry.com

The Sɴ1 pathway, which involves the formation of a carbocation intermediate, is generally disfavored for primary halides due to the instability of the corresponding primary carbocation. wikipedia.org Although a benzylic carbocation gains some stability from resonance with the aromatic ring, the potent electron-withdrawing nitro and aldehyde groups on the ring would significantly destabilize such a positive charge, making the Sɴ1 pathway energetically unfavorable. Therefore, reactions of Benzaldehyde, 4-(bromomethyl)-3-nitro- with nucleophiles proceed almost exclusively through an Sɴ2 mechanism.

The reaction of Benzaldehyde, 4-(bromomethyl)-3-nitro- with various oxygen nucleophiles, such as alcohols, phenols, and carboxylates, leads to the formation of ethers and esters, respectively. This transformation typically follows the principles of the Williamson ether synthesis, where an alkoxide or phenoxide attacks the benzylic carbon. masterorganicchemistry.com While direct experimental data for the title compound is sparse in readily available literature, extensive research on the analogous compound, 4-(bromomethyl)-3-nitrobenzoic acid, provides strong evidence for this reactivity. sigmaaldrich.com For instance, the reaction with decanol (B1663958) would yield the corresponding decyl ether. These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby generating a more potent alkoxide or phenoxide nucleophile.

Table 1: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

| Decanol | K₂CO₃, DMF | 4-((Decyloxy)methyl)-3-nitrobenzaldehyde | sigmaaldrich.com (by analogy) |

| Phenol | NaOH, Ethanol | 4-(Phenoxymethyl)-3-nitrobenzaldehyde | masterorganicchemistry.com (general) |

| Acetic Acid | Et₃N, CH₂Cl₂ | 4-(Acetoxymethyl)-3-nitrobenzaldehyde | organic-chemistry.org (general) |

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, readily displace the benzylic bromide to form the corresponding primary, secondary, and tertiary amines. libretexts.org These reactions are fundamental in building more complex molecular architectures. However, the reaction of primary halides with ammonia or primary amines can sometimes lead to over-alkylation, producing a mixture of primary, secondary, and tertiary amines, as the newly formed amine product can also act as a nucleophile. libretexts.org To achieve selective mono-alkylation, specific strategies like the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate, can be employed. libretexts.org Studies on the related 4-(bromomethyl)-3-nitrobenzoic acid have shown successful substitution with aminophenols, indicating the feasibility of this reaction. sigmaaldrich.com

Table 2: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

| 2-Aminophenol | K₂CO₃, Acetonitrile | 4-(((2-Hydroxyphenyl)amino)methyl)-3-nitrobenzaldehyde | sigmaaldrich.com (by analogy) |

| Piperidine | K₂CO₃, DMF | 4-(Piperidin-1-ylmethyl)-3-nitrobenzaldehyde | clockss.org (general) |

| Sodium Azide (B81097) | DMF, then LiAlH₄ | 4-(Aminomethyl)-3-nitrobenzaldehyde | libretexts.org (general) |

Carbon nucleophiles, particularly the cyanide ion (CN⁻), are effective for displacing the benzylic bromide to form a new carbon-carbon bond, yielding the corresponding nitrile. chemspider.com This reaction is a valuable method for extending the carbon chain. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. The reaction is typically performed using sodium or potassium cyanide in a polar aprotic solvent like DMSO, which enhances the nucleophilicity of the cyanide ion. chemspider.com

Table 3: Representative Reactions with Carbon Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

| Sodium Cyanide | DMSO, 90 °C | 2-(4-Formyl-2-nitrophenyl)acetonitrile | chemspider.com (by analogy) |

| Diethyl Malonate | NaOEt, Ethanol | Diethyl 2-(4-formyl-2-nitrobenzyl)malonate | (General) |

Sulfur nucleophiles, such as thiols and thiophenols, are excellent nucleophiles for Sɴ2 reactions due to the high polarizability of sulfur. libretexts.org They react readily with Benzaldehyde, 4-(bromomethyl)-3-nitro- to form thioethers. cornell.edu These reactions are often carried out in the presence of a weak base to generate the more nucleophilic thiolate anion. The resulting thioethers are stable compounds and can be found in various biologically active molecules and materials. cornell.edu The use of 4-(bromomethyl)-3-nitrobenzoic acid as a photodeprotecting group for thiols underscores the efficiency of this reaction. sigmaaldrich.com A common method for introducing a thiol group involves reaction with potassium thioacetate (B1230152) followed by hydrolysis. cmu.edu

Table 4: Representative Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

| Thiophenol | K₂CO₃, DMF | 4-((Phenylthio)methyl)-3-nitrobenzaldehyde | acsgcipr.org (general) |

| Potassium Thioacetate | DMF, then H₃O⁺ | (4-Formyl-2-nitrophenyl)methanethiol | cmu.edu (by analogy) |

| Thioglycolic Acid | NaOH, H₂O | 2-((4-Formyl-2-nitrophenyl)methylthio)acetic acid | researchgate.net (by analogy) |

Elimination Reactions

Elimination reactions (primarily E2) can compete with nucleophilic substitutions, especially when strong, sterically hindered bases are used. msu.edu The E2 mechanism involves the abstraction of a proton from a carbon adjacent (β-position) to the leaving group, in a concerted process that forms a double bond. wikipedia.org In the case of Benzaldehyde, 4-(bromomethyl)-3-nitro-, the only β-protons are on the aromatic ring, which are not readily abstracted under typical E2 conditions. Elimination would involve abstraction of a benzylic proton, but since there are no hydrogens on the adjacent ring carbon to the bromomethyl group, a standard β-elimination is not possible.

However, if there were hydrogens on the carbon adjacent to the bromomethyl group, an E2 reaction could be promoted by a strong, non-nucleophilic base like potassium tert-butoxide. msu.edu For benzylic systems in general, base-catalyzed dehydrohalogenation via an E2 pathway can form conjugated alkenes. ucalgary.ca For the title compound, substitution reactions are overwhelmingly favored under most conditions. bits-pilani.ac.in

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. wikipedia.org Its primary electronic effect is to activate the benzylic position toward nucleophilic attack, as previously discussed. Beyond this, the nitro group itself can undergo specific chemical transformations.

The most common reaction of aromatic nitro groups is reduction to the corresponding primary amine (NH₂). masterorganicchemistry.com This transformation is of great synthetic importance and can be achieved using a variety of reagents. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl. scispace.com

These reductions are generally robust, but chemoselectivity can be a concern. The aldehyde group in Benzaldehyde, 4-(bromomethyl)-3-nitro- is also susceptible to reduction. However, conditions can often be chosen to selectively reduce the nitro group while preserving the aldehyde, for example, using SnCl₂. wikipedia.org Conversely, reagents like sodium borohydride (B1222165) would typically reduce the aldehyde without affecting the nitro group. scispace.com

The strong electron-withdrawing nature of the nitro group also deactivates the aromatic ring towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution (SɴAr). wikipedia.org However, SɴAr reactions typically require a leaving group on the ring (like a halogen) and very strong nucleophiles, and are less likely to occur compared to the highly facile Sɴ2 reaction at the bromomethyl position. mdpi.com

Synergistic and Antagonistic Effects of Substituents on Reactivity

The reactivity of the aldehyde group in Benzaldehyde, 4-(bromomethyl)-3-nitro- is significantly influenced by the electronic effects of the other two substituents. Both the nitro group and the bromomethyl group are electron-withdrawing.

Nitro Group (-NO₂): Located ortho to the aldehyde, the nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This significantly increases the electrophilicity of the aldehydic carbon, making it more susceptible to nucleophilic attack.

Bromomethyl Group (-CH₂Br): Located meta to the aldehyde, the bromomethyl group primarily exerts an electron-withdrawing inductive effect (-I).

The combined electron-withdrawing nature of these groups enhances the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde. This is a synergistic effect. For instance, in multicomponent reactions like the synthesis of 4H-pyran derivatives, aldehydes with electron-withdrawing groups show increased reactivity because they accelerate the initial condensation step. rsc.org

However, the position of the substituents is crucial. An inductive effect is highly dependent on distance. A nitro group at the meta position (as in 3-nitrobenzaldehyde) has a stronger inductive effect on the aldehyde than a nitro group at the para position (as in 4-nitrobenzaldehyde). stackexchange.com In the case of Benzaldehyde, 4-(bromomethyl)-3-nitro-, the ortho nitro group's powerful influence dominates, making the aldehyde highly reactive.

Table 2: Influence of Substituents on Aldehyde Reactivity

| Substituent | Position Relative to Aldehyde | Electronic Effect | Impact on Aldehyde Carbon |

|---|---|---|---|

| Nitro (-NO₂) | Ortho (3-position) | Strong -I, -M | Strong increase in electrophilicity |

Mechanistic Investigations of Key Reactions

Understanding the transition states of reactions involving Benzaldehyde, 4-(bromomethyl)-3-nitro- is key to predicting product outcomes and stereoselectivity. In many reactions involving aldehydes, the crucial step involves the approach of a nucleophile to the carbonyl carbon. For reactions involving catalysts, such as organocatalysts, the catalyst can stabilize the transition state through interactions like hydrogen bonding. researchgate.net

In a potential reaction, such as an aldol (B89426) addition, the highly electron-deficient nature of the aldehyde would facilitate the formation of the transition state. The geometry of the approach of the nucleophile would be influenced by the steric bulk of the ortho-nitro group, potentially directing the formation of a specific stereoisomer. Computational studies on similar molecules, like p-nitrobenzaldehyde, have been used to calculate the most stable transition state structures and explain the observed stereoselectivity in reactions. researchgate.net

Elucidating the reaction pathway involves identifying all intermediates and transition states between reactants and products. For Benzaldehyde, 4-(bromomethyl)-3-nitro-, a key pathway to explore is the reductive intramolecular cyclization.

Table 3: Elucidation of a Proposed Reductive Cyclization Pathway

| Step | Intermediate/Transition State | Description |

|---|---|---|

| 1. Reduction of Nitro Group | Nitroso and hydroxylamine (B1172632) intermediates | The nitro group is sequentially reduced, likely forming 4-(bromomethyl)-3-nitrosobenzaldehyde and then 4-(bromomethyl)-3-(hydroxyamino)benzaldehyde. |

| 2. Formation of Amine | 3-Amino-4-(bromomethyl)benzaldehyde | Further reduction yields the key amine intermediate, which is a potent intramolecular nucleophile. |

| 3. Intramolecular Sₙ2 Transition State | [Cyclizing intermediate]‡ | The nitrogen of the amino group attacks the carbon of the bromomethyl group. The transition state involves the partial formation of the C-N bond and partial breaking of the C-Br bond. |

This proposed pathway is analogous to mechanisms suggested for other ortho-substituted nitroarenes, which undergo similar cyclizations upon reduction. mdpi.com The elucidation of such pathways relies on a combination of experimental evidence, such as the isolation of intermediates, and spectroscopic monitoring of the reaction progress. rsc.org

Advanced Synthetic Applications of Benzaldehyde, 4 Bromomethyl 3 Nitro As a Key Building Block

Construction of Heterocyclic Systems

The unique arrangement of reactive groups in 4-(bromomethyl)-3-nitrobenzaldehyde makes it a promising precursor for the synthesis of diverse heterocyclic structures. The aldehyde and bromomethyl moieties can participate in various cyclization strategies to form rings containing nitrogen, oxygen, or sulfur atoms.

The electrophilic nature of the aldehyde and the bromomethyl group, combined with the influence of the nitro group, provides multiple pathways for the synthesis of nitrogen-containing heterocycles.

Indazoles: Indazole derivatives are a significant class of compounds in medicinal chemistry. nih.gov A plausible route to an indazole scaffold using 4-(bromomethyl)-3-nitrobenzaldehyde is the Cadogan reaction. This method involves the reductive cyclization of a 2-nitrobenzylidene derivative. For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with an appropriate aniline (B41778) followed by cyclization with a reducing agent like triethyl phosphite (B83602) is a known method for synthesizing 2-phenyl-2H-indazoles. nih.gov By analogy, condensation of 4-(bromomethyl)-3-nitrobenzaldehyde with an aniline derivative would form a Schiff base, which could then undergo intramolecular reductive cyclization to yield a substituted 2H-indazole.

Quinoxalines: Quinoxalines are bicyclic heterocycles typically formed by the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub While the subject aldehyde is a mono-carbonyl, it can be envisioned as a precursor for quinoxaline (B1680401) synthesis. A potential pathway involves the reaction of 4-(bromomethyl)-3-nitrobenzaldehyde with an o-phenylenediamine. This would initially form a dihydroquinoxaline intermediate via a cyclocondensation reaction, which could subsequently be oxidized to the aromatic quinoxaline system. Alternatively, the bromomethyl group offers a handle for linking the benzaldehyde (B42025) moiety to a pre-existing heterocyclic framework. nih.gov

Triazoles: Beyond the click chemistry applications described later, the aldehyde functionality can be used to construct 1,2,4-triazole (B32235) rings. A common synthetic strategy involves the condensation of an aldehyde with a carbohydrazide (B1668358) to form a hydrazone, which is then subjected to oxidative cyclization to form the triazole ring. This approach provides a pathway to 1,2,4-triazole derivatives where the substituent at the 3-position is derived directly from the starting aldehyde. raco.cat

Nitrones: Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize isoxazolidines. Their preparation is often straightforward. The most direct method involves the condensation of an aldehyde with an N-substituted hydroxylamine (B1172632). Therefore, 4-(bromomethyl)-3-nitrobenzaldehyde can be directly converted into the corresponding C-(4-(bromomethyl)-3-nitrophenyl)-N-alkylnitrone by reaction with a compound such as N-methylhydroxylamine. This reaction provides a direct route to a functionalized nitrone ready for further synthetic transformations.

Benzofuran (B130515) rings are prevalent in many natural products and pharmacologically active molecules. nih.govnih.gov The synthesis of benzofurans can be achieved through various condensation reactions. A plausible approach utilizing 4-(bromomethyl)-3-nitrobenzaldehyde would be a Perkin or related condensation reaction. This would involve reacting the aldehyde with an o-hydroxyphenylacetic acid derivative in the presence of a base. The initial condensation and subsequent intramolecular cyclization and dehydration would lead to the formation of a 2-substituted benzofuran ring, bearing the functionalized phenyl group from the starting aldehyde. Another established method involves the reaction of a salicylaldehyde (B1680747) with a chloroacetone, which can be adapted for related starting materials. researchgate.net

The aldehyde group is a key functional group for building sulfur-containing heterocycles like thiophenes and thiazoles. The Gewald reaction, for instance, is a multicomponent reaction that produces poly-substituted 2-aminothiophenes from an aldehyde or ketone, elemental sulfur, and a compound with an active methylene (B1212753) group (e.g., malononitrile). It is conceivable that 4-(bromomethyl)-3-nitrobenzaldehyde could participate in such a reaction to yield a highly functionalized thiophene (B33073) derivative. Additionally, condensation of the aldehyde with compounds containing both a thiol and an amine, such as 2-aminothiophenol, provides a direct route to benzothiazine derivatives. The bromomethyl group can also be used to form sulfur-heterocycles through displacement by a sulfur nucleophile followed by cyclization. clockss.orgmdpi.com

Formation of Functionalized Aromatic and Aliphatic Scaffolds

In addition to forming heterocyclic rings, 4-(bromomethyl)-3-nitrobenzaldehyde is an excellent starting point for creating highly functionalized acyclic and aromatic structures that serve as building blocks for more complex targets.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane, catalyzed by a base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for synthesizing β-nitro alcohols, which are versatile intermediates that can be converted into nitroalkenes, α-nitro ketones, or β-amino alcohols. organic-chemistry.org The aldehyde group of 4-(bromomethyl)-3-nitrobenzaldehyde readily participates in the Henry reaction. For example, reaction with nitromethane (B149229) in the presence of a suitable base affords 1-(4-(bromomethyl)-3-nitrophenyl)-2-nitroethanol. The reaction is reversible and can be controlled to favor the alcohol product. alfa-chemistry.com This transformation effectively adds a two-carbon unit with valuable nitro and hydroxyl functionalities.

| Reactant 1 | Reactant 2 | Base Catalyst | Product |

| Benzaldehyde, 4-(bromomethyl)-3-nitro- | Nitromethane | K₂CO₃, Et₃N, etc. | 1-(4-(bromomethyl)-3-nitrophenyl)-2-nitroethanol |

| Benzaldehyde, 4-(bromomethyl)-3-nitro- | Nitroethane | K₂CO₃, Et₃N, etc. | 1-(4-(bromomethyl)-3-nitrophenyl)-2-nitropropan-1-ol |

| Benzaldehyde, 4-(bromomethyl)-3-nitro- | 1-Nitropropane | K₂CO₃, Et₃N, etc. | 1-(4-(bromomethyl)-3-nitrophenyl)-2-nitrobutan-1-ol |

"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate products with high purity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, used to form 1,4-disubstituted 1,2,3-triazoles. nih.gov Benzaldehyde, 4-(bromomethyl)-3-nitro- is an ideal precursor for creating building blocks for this powerful reaction.

Derivatization to Azide (B81097): The bromomethyl group is an excellent electrophile for nucleophilic substitution. Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF readily converts the benzylic bromide into a benzylic azide. This reaction produces 4-(azidomethyl)-3-nitrobenzaldehyde, a molecule featuring an azide "handle" for click reactions and an aldehyde for further condensations or modifications.

Derivatization to Alkyne: The aldehyde group can be converted into a terminal alkyne through a one-carbon homologation. The Seyferth-Gilbert homologation and the Corey-Fuchs reaction are two highly effective methods for this transformation. organic-chemistry.orgwikipedia.orgnih.gov In the Seyferth-Gilbert homologation, the aldehyde reacts with a reagent like dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or dimethyl 1-diazo-2-oxopropylphosphonate (the Ohira-Bestmann reagent) in the presence of a base like potassium tert-butoxide to yield the terminal alkyne. organic-chemistry.orgwikipedia.orgchemeurope.com This would convert 4-(bromomethyl)-3-nitrobenzaldehyde into 1-(bromomethyl)-4-ethynyl-2-nitrobenzene. This product, now equipped with a terminal alkyne, is a complementary partner to the azide derivative for use in CuAAC reactions.

| Starting Material | Reagent(s) | Key Transformation | Product Name |

| Benzaldehyde, 4-(bromomethyl)-3-nitro- | Sodium Azide (NaN₃) | Nucleophilic Substitution | 4-(azidomethyl)-3-nitrobenzaldehyde |

| Benzaldehyde, 4-(bromomethyl)-3-nitro- | 1. CBr₄, PPh₃2. n-BuLi | Corey-Fuchs Reaction | 1-(bromomethyl)-4-ethynyl-2-nitrobenzene |

| Benzaldehyde, 4-(bromomethyl)-3-nitro- | Dimethyl (diazomethyl)phosphonate, KOBu | Seyferth-Gilbert Homologation | 1-(bromomethyl)-4-ethynyl-2-nitrobenzene |

Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single step from three or more reactants. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Benzaldehyde, 4-(bromomethyl)-3-nitro-, with its reactive aldehyde group, is a prime candidate for participation in such reactions.

One of the most prominent MCRs is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. While specific examples detailing the use of Benzaldehyde, 4-(bromomethyl)-3-nitro- in the Biginelli reaction are not extensively documented in readily available literature, the general applicability of aromatic aldehydes suggests its potential to form dihydropyrimidinones. nih.govnih.govsctunisie.orgkashanu.ac.irbcrec.id These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov For instance, the reaction of a substituted benzaldehyde, a β-ketoester like ethyl acetoacetate, and urea or thiourea, typically under acidic catalysis, yields the corresponding dihydropyrimidinone. nih.govnih.govsctunisie.orgkashanu.ac.irbcrec.id The reaction of 3-nitrobenzaldehyde (B41214), a closely related compound, is known to produce the corresponding 5-(ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one. nih.gov

Another important MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy amide. wikipedia.orgwalisongo.ac.idorganic-chemistry.orgorganicreactions.orgslideshare.net The aldehyde functionality of Benzaldehyde, 4-(bromomethyl)-3-nitro- makes it a suitable substrate for this transformation. The reaction is typically performed in aprotic solvents and proceeds via a concerted mechanism involving a trimolecular reaction between the reactants. wikipedia.org The products of the Passerini reaction are valuable intermediates for further synthetic manipulations.

The following table summarizes the general schemes for the Biginelli and Passerini reactions, where Ar-CHO represents an aromatic aldehyde like Benzaldehyde, 4-(bromomethyl)-3-nitro-.

Table 1: General Schemes of Multi-Component Reactions

| Reaction Name | Reactants | General Product Structure |

| Biginelli Reaction | Ar-CHO, β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Passerini Reaction | Ar-CHO, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

Precursor in Medicinal Chemistry-Oriented Synthesis

The unique structural features of Benzaldehyde, 4-(bromomethyl)-3-nitro- make it an attractive precursor for the synthesis of various pharmacologically relevant scaffolds. The aldehyde group can be transformed into a range of functionalities, the benzylic bromide is a potent electrophile for substitution reactions, and the nitro group can be reduced to an amine, which can then participate in further cyclization or derivatization reactions.

Design and Synthesis of Pharmacologically Relevant Scaffolds

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures are found in a vast number of natural products and synthetic drugs. Benzaldehyde, 4-(bromomethyl)-3-nitro- is a valuable starting material for the construction of several important heterocyclic systems.

Quinoline (B57606) Derivatives: Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. clockss.orgnih.govwikipedia.orgresearchgate.netresearchgate.net The Doebner-von Miller reaction is a classical method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. clockss.orgwikipedia.orgresearchgate.netresearchgate.net While direct application of Benzaldehyde, 4-(bromomethyl)-3-nitro- in this reaction is not explicitly detailed, its derivatives could potentially be used. A more relevant approach involves the in-situ reduction of a nitrobenzaldehyde to the corresponding aminobenzaldehyde, which can then undergo condensation and cyclization. researchgate.net

Isoquinoline Derivatives: Isoquinolines are isomers of quinolines and also exhibit significant pharmacological properties. organic-chemistry.orgthieme-connect.deresearchgate.netwikipedia.orgscripps.edu The synthesis of isoquinolines can be achieved through various methods, often involving the cyclization of a substituted β-phenylethylamine derivative. The functional groups present in Benzaldehyde, 4-(bromomethyl)-3-nitro- provide handles for elaboration into such precursors. For instance, the aldehyde could be converted to a β-phenylethylamine moiety, and the bromo and nitro groups could be strategically manipulated to facilitate cyclization. organic-chemistry.orgthieme-connect.deresearchgate.netwikipedia.orgscripps.edu

Benzodiazepine Derivatives: Benzodiazepines are a well-known class of psychoactive drugs. A study has reported the use of a polymer-bound form of 4-(bromomethyl)-3-nitrobenzoic acid, a close derivative of the title compound, as a key precursor for the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones. nih.gov This highlights the potential of the 4-(bromomethyl)-3-nitro-phenyl scaffold in accessing this important class of compounds.

The following table illustrates some of the pharmacologically relevant scaffolds that could potentially be synthesized from Benzaldehyde, 4-(bromomethyl)-3-nitro-.

Table 2: Pharmacologically Relevant Scaffolds from Benzaldehyde, 4-(bromomethyl)-3-nitro-

| Scaffold | Potential Synthetic Route |

| Quinoline | Doebner-von Miller reaction or related methods |

| Isoquinoline | Bischler-Napieralski or Pictet-Spengler type reactions |

| 1,4-Benzodiazepine | Multi-step synthesis involving reduction and cyclization |

Stereoselective Synthesis of Bioactive Compounds

The synthesis of single enantiomers of bioactive compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The functional groups of Benzaldehyde, 4-(bromomethyl)-3-nitro- can be utilized in stereoselective transformations to generate chiral molecules.

The nitro group, in particular, can participate in asymmetric Henry (nitroaldol) reactions . While specific examples with Benzaldehyde, 4-(bromomethyl)-3-nitro- are scarce in the literature, the asymmetric Henry reaction of 4-nitrobenzaldehyde (B150856) with various nucleophiles has been reported to proceed with high enantioselectivity in the presence of chiral catalysts. nih.govmdpi.com This suggests that the title compound could be a viable substrate for similar transformations, leading to the synthesis of chiral β-nitroalcohols, which are versatile intermediates for the preparation of chiral amines and other bioactive molecules.

Furthermore, the aldehyde group can undergo asymmetric aldol (B89426) reactions . The asymmetric aldol reaction of 4-nitrobenzaldehyde with acetone (B3395972), catalyzed by proline tetrazole, has been shown to produce the corresponding aldol product with good enantioselectivity. nih.gov This opens up the possibility of using Benzaldehyde, 4-(bromomethyl)-3-nitro- in similar reactions to generate chiral building blocks.

The selective reduction of the nitro group to an amine can also be performed stereoselectively, or the resulting amine can be used in the synthesis of chiral primary amines through various catalytic methods. rsc.orgnih.govrsc.orgjsynthchem.comnih.gov

Contributions to Materials Science

Beyond its applications in medicinal chemistry, Benzaldehyde, 4-(bromomethyl)-3-nitro- also holds promise as a building block in materials science, particularly in the development of functional polymers, photoresist materials, and coatings.

Development of Polymers and Photoresist Materials

The reactive benzylic bromide and aldehyde functionalities of Benzaldehyde, 4-(bromomethyl)-3-nitro- make it a candidate for incorporation into polymer backbones or as a pendant group to functionalize existing polymers. The nitro group can also impart specific electronic properties to the resulting materials.

While direct polymerization of Benzaldehyde, 4-(bromomethyl)-3-nitro- is not widely reported, its structural motifs are found in materials used in photoresist technology. googleapis.comgoogleapis.com3m.comtudelft.nl Photoresists are light-sensitive materials used in photolithography to form patterned coatings on a surface. The photosensitivity can be tuned by incorporating specific chromophores, and the nitroaromatic moiety of the title compound could potentially serve this purpose. Novolac resins, which are phenol-formaldehyde resins, are common components of photoresists, and the aldehyde functionality of Benzaldehyde, 4-(bromomethyl)-3-nitro- could be used in the synthesis of such resins. googleapis.com

Generation of Functional Coatings

The ability to modify surfaces to impart specific properties is crucial in many technological applications. Benzaldehyde, 4-(bromomethyl)-3-nitro- can be used to generate functional coatings on various substrates. The benzylic bromide group provides a reactive handle for covalent attachment to surfaces containing nucleophilic groups. nih.govrsc.orgnih.govkuleuven.be

Once immobilized on a surface, the aldehyde and nitro groups can be further modified to introduce a wide range of functionalities. For example, the aldehyde can be converted into other functional groups or used to link other molecules to the surface. The nitro group can be reduced to an amine, which can then be used for further functionalization, for instance, by attaching biomolecules. This approach could be used to create surfaces with tailored properties, such as improved biocompatibility, specific binding capabilities, or altered hydrophobicity. nih.govrsc.orgnih.govkuleuven.be

Photo-Cleavable Linkers and Reagents in Chemical Biology

The strategic use of light to control biological processes at the molecular level has become a powerful tool in chemical biology. Photo-cleavable linkers, often referred to as photocages, are instrumental in this field, enabling the spatial and temporal release of bioactive molecules. The ortho-nitrobenzyl (ONB) scaffold is a cornerstone of this technology, and "Benzaldehyde, 4-(bromomethyl)-3-nitro-" represents a key building block for the synthesis of such photo-responsive systems. Its unique substitution pattern, featuring a reactive bromomethyl group for attachment and an aldehyde for further functionalization or as a reporter, all on a photo-labile core, makes it a versatile reagent for caging a wide array of molecules.

The fundamental principle behind the photo-cleavable nature of ONB derivatives lies in a Norrish Type II photochemical reaction. wikipedia.orgpsu.edu Upon irradiation with UV light, typically in the range of 300-365 nm, the nitro group undergoes excitation. acs.orgnih.gov This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgacs.org This intermediate is unstable and rapidly rearranges to release the caged molecule, leaving behind a 2-nitrosobenzaldehyde byproduct. wikipedia.orgpsu.edu The efficiency of this process can be fine-tuned by substituents on the aromatic ring, which can alter the absorption wavelength and the quantum yield of cleavage.

Detailed Research Findings

While specific research detailing the direct application of "Benzaldehyde, 4-(bromomethyl)-3-nitro-" in photo-cleavable linkers is not extensively documented in publicly available literature, the utility of its core structure is well-established through studies of closely related analogs. For instance, research on 4-(aminomethyl)-3-nitrobenzoic acid, a structurally similar compound, has demonstrated its successful application as a photo-cleavable linker for oligonucleotides. This provides a strong precedent for the utility of the 4-(bromomethyl)-3-nitrobenzyl moiety in chemical biology.

The aldehyde functionality of "Benzaldehyde, 4-(bromomethyl)-3-nitro-" offers a unique handle for creating sophisticated photo-responsive systems. It can be used to attach reporter molecules, or it can be a part of the caged substrate itself. The bromomethyl group serves as a primary point of attachment to the molecule of interest, typically through an ether, ester, or carbamate (B1207046) linkage to a hydroxyl, carboxyl, or amine group on the target molecule, respectively.

The general synthetic strategy involves the reaction of the bromomethyl group of "Benzaldehyde, 4-(bromomethyl)-3-nitro-" with a nucleophilic functional group on the molecule to be "caged." For example, a carboxylic acid can be caged by converting it to its corresponding carboxylate salt, which then displaces the bromide. Similarly, alcohols and phenols can be attached via an ether linkage under basic conditions.

The performance of photo-cleavable linkers is often evaluated based on several key parameters, including their absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of cleavage (Φu). Higher quantum yields are desirable as they allow for the use of lower light doses, minimizing potential photodamage to biological systems. acs.org The table below presents data for related ortho-nitrobenzyl systems, which can serve as a benchmark for the expected performance of linkers derived from "Benzaldehyde, 4-(bromomethyl)-3-nitro-".

Table 1: Photochemical Properties of Representative ortho-Nitrobenzyl-Based Photo-Cleavable Linkers This table presents data from analogous compounds to illustrate the expected photochemical properties.

| Photolabile Group | Caged Molecule | λmax (nm) | Quantum Yield (Φ) | Reference |

| Nitroveratryloxycarbonyl (NVOC) | Glycine | ~350 | 0.0013 | |

| Methyl-nitroveratryloxycarbonyl (MeNVOC) | Glycine | ~350 | - | |

| 3,4-(Methylenedioxy)-6-nitrophenylethoxycarbonyl (MeNPOC) | Thymidine | ~350 | 0.0075 | |

| p-Hydroxyphenacyl | Carboxylate | ~300 | ~0.3 | acs.org |

The applications of such photo-cleavable strategies are vast. They have been employed to control the activity of enzymes by caging key amino acid residues, to release neurotransmitters with high spatial and temporal precision in neuroscience studies, and to deliver drugs to specific tissues, thereby reducing systemic toxicity. acs.org The ability to trigger the release of a molecule with light allows for unprecedented control over biological experiments, opening up new avenues for research in systems biology, drug delivery, and fundamental biochemistry.

Sophisticated Analytical and Spectroscopic Characterization Methodologies for Benzaldehyde, 4 Bromomethyl 3 Nitro Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like Benzaldehyde (B42025), 4-(bromomethyl)-3-nitro-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Techniques

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For Benzaldehyde, 4-(bromomethyl)-3-nitro-, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic, bromomethyl, and aromatic protons.

The electron-withdrawing nature of the aldehyde and nitro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values). oxinst.com Based on established substituent effects observed in related molecules like 3-nitrobenzaldehyde (B41214) and 4-nitrobenzaldehyde (B150856), a predicted ¹H NMR data table can be constructed. oxinst.comchemicalbook.com

Aldehydic Proton (H-α): A singlet is expected at a very downfield position, typically around 10.1 ppm, due to the strong deshielding effect of the carbonyl group. oxinst.com

Bromomethyl Protons (H-β): The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and are expected to appear as a sharp singlet around 4.8-5.0 ppm.

Aromatic Protons: The benzene (B151609) ring contains three protons. Their chemical shifts and coupling patterns are dictated by their positions relative to the three substituents. H-2, being ortho to the strong electron-withdrawing nitro group, is expected to be the most deshielded. H-6 is ortho to the aldehyde group, and H-5 is ortho to the bromomethyl group. The J-coupling between adjacent protons provides definitive evidence of their relative positions. oxinst.com

Predicted ¹H NMR Data for Benzaldehyde, 4-(bromomethyl)-3-nitro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-α (CHO) | ~10.1 | Singlet (s) |

| H-2 | ~8.6 | Singlet (s) or narrow Doublet (d) |

| H-6 | ~8.2 | Doublet (d) |

| H-5 | ~7.9 | Doublet (d) |

| H-β (CH₂Br) | ~4.9 | Singlet (s) |

¹³C NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for Benzalaldehyde, 4-(bromomethyl)-3-nitro- would display eight distinct signals corresponding to each unique carbon atom.

The chemical shifts are heavily influenced by the attached functional groups. The carbonyl carbon of the aldehyde is characteristically found at a very low field. Aromatic carbon shifts are determined by the electronic effects of the substituents they bear or are adjacent to. oc-praktikum.de

Predicted ¹³C NMR Data for Benzaldehyde, 4-(bromomethyl)-3-nitro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~191 |

| C-3 (C-NO₂) | ~150 |

| C-4 (C-CH₂Br) | ~142 |

| C-1 | ~138 |

| C-6 | ~132 |

| C-5 | ~130 |

| C-2 | ~126 |

| CH₂Br | ~31 |

2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For Benzaldehyde, 4-(bromomethyl)-3-nitro-, a key correlation would be observed between the aromatic protons H-5 and H-6, confirming their adjacency on the benzene ring. The absence of correlations for the aldehydic (H-α) and bromomethyl (H-β) protons would confirm they are singlets, isolated from other protons by more than three bonds. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH coupling). columbia.edu It provides unambiguous one-bond ¹H-¹³C connections. For instance, it would correlate the proton signal at ~10.1 ppm to the carbon signal at ~191 ppm (C=O), the signal at ~4.9 ppm to the carbon at ~31 ppm (CH₂Br), and each aromatic proton signal to its corresponding aromatic carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH), which is essential for connecting the different structural fragments. columbia.eduyoutube.com The correlations confirm the substitution pattern on the aromatic ring.

Key Predicted HMBC Correlations for Benzaldehyde, 4-(bromomethyl)-3-nitro-

| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |

| H-α (CHO) | C-1, C-6, C-2 | Confirms aldehyde position at C-1 |

| H-β (CH₂Br) | C-4, C-3, C-5 | Confirms bromomethyl position at C-4 |

| H-2 | C-4, C-6, C=O | Confirms H-2 position relative to substituents |

| H-6 | C-4, C-2, C=O | Confirms H-6 position relative to substituents |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. chem-agilent.com This precision allows for the determination of the elemental formula of the compound, as each formula has a unique exact mass. nfdi4chem.de

For Benzaldehyde, 4-(bromomethyl)-3-nitro-, HRMS would be used to confirm its molecular formula, C₈H₆BrNO₃. A critical feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

HRMS Data for Benzaldehyde, 4-(bromomethyl)-3-nitro-

| Parameter | Value |

| Molecular Formula | C₈H₆BrNO₃ |

| Exact Mass (for ⁷⁹Br) | 242.95311 Da lookchem.com |

| Exact Mass (for ⁸¹Br) | 244.95106 Da |

| Molecular Weight (average) | 244.045 Da lookchem.com |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as MS², involves selecting the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. nih.gov This process provides valuable insights into the molecule's structure by revealing how it breaks apart.

The fragmentation of Benzaldehyde, 4-(bromomethyl)-3-nitro- would likely proceed through several characteristic pathways, including the loss of the substituents. Analyzing these neutral losses and the resulting fragment ions helps to piece together the original structure.

Predicted MS/MS Fragmentation for Benzaldehyde, 4-(bromomethyl)-3-nitro-

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Possible Fragment Identity |

| 243/245 | Br• (79/81) | 164 | [M-Br]⁺ |

| 243/245 | NO₂ (46) | 197/199 | [M-NO₂]⁺ |

| 243/245 | CHO• (29) | 214/216 | [M-CHO]⁺ |

| 164 | CHO• (29) | 135 | [M-Br-CHO]⁺ |

| 164 | NO₂ (46) | 118 | [M-Br-NO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the identification of functional groups within a molecule. While direct IR and Raman spectra for "Benzaldehyde, 4-(bromomethyl)-3-nitro-" are not widely published, the expected characteristic absorption and scattering bands can be inferred from the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at specific frequencies, providing a "fingerprint" of the functional groups present. For "Benzaldehyde, 4-(bromomethyl)-3-nitro-", the key functional groups and their expected IR absorption regions are:

Nitro Group (-NO₂): This group is characterized by two strong and distinct stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is observed between 1300-1370 cm⁻¹. For example, in the related compound 3-nitrobenzaldehyde, these bands are clearly identifiable. oiccpress.com

Aldehyde Group (-CHO): The C=O stretching vibration of the aldehyde is one of the most characteristic bands in an IR spectrum, typically appearing as a strong absorption between 1690-1740 cm⁻¹. The exact position can be influenced by conjugation and substituents on the aromatic ring. Additionally, the C-H bond of the aldehyde group exhibits a characteristic pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic Ring (C=C): The benzene ring will show several C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring affects the intensity and position of these bands.

Bromomethyl Group (-CH₂Br): The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹. The CH₂ scissoring and wagging vibrations will also be present.

The analysis of the IR spectrum of a synthesized sample of "Benzaldehyde, 4-(bromomethyl)-3-nitro-" would involve a careful comparison of the observed absorption bands with these expected ranges to confirm the presence of all key functional groups.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While some vibrations are strong in IR, others are more intense in Raman, and vice versa.

For "Benzaldehyde, 4-(bromomethyl)-3-nitro-", Raman spectroscopy would be particularly useful for observing:

Nitro Group (-NO₂): The symmetric stretching vibration of the nitro group, which is often weaker in the IR spectrum, typically gives a strong Raman signal.

Aromatic Ring: The C=C stretching vibrations of the benzene ring are generally strong in Raman spectra.

Symmetry: For molecules with a center of symmetry, the rule of mutual exclusion applies, where vibrations that are IR active are Raman inactive, and vice versa. While this specific molecule lacks a center of symmetry, the relative intensities of the bands in IR and Raman spectra still provide valuable structural information.

The Raman spectra of related compounds, such as 4-nitrobenzenediazonium (B87018) tetrafluoroborate, demonstrate the utility of this technique in identifying the characteristic vibrations of nitro-substituted aromatic systems. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for "Benzaldehyde, 4-(bromomethyl)-3-nitro-" is not publicly available, the methodology for its determination would follow established procedures. The process involves several key steps:

Crystal Growth: The first and often most challenging step is to grow single crystals of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to achieve the best possible fit between the calculated and observed diffraction data.

The crystal structure of a related compound, 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, illustrates the type of detailed information that can be obtained. rsc.org For this molecule, the analysis revealed bond lengths and angles within normal ranges and a specific dihedral angle between the two benzene rings. rsc.org Similarly, a crystallographic study of "Benzaldehyde, 4-(bromomethyl)-3-nitro-" would provide definitive proof of its structure, including the relative orientation of the aldehyde, bromomethyl, and nitro substituents on the benzene ring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A stability-indicating HPLC-UV method has been developed for the closely related compound, 4-bromomethyl-3-nitrobenzoic acid, which provides a strong basis for a method to analyze "Benzaldehyde, 4-(bromomethyl)-3-nitro-". nih.govresearchgate.net

A typical HPLC method for purity assessment would involve:

Column: A reversed-phase C18 column is commonly used for the separation of moderately polar organic compounds. nih.gov

Mobile Phase: A mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer is typically employed. The composition can be run isocratically (constant composition) or as a gradient (changing composition) to achieve optimal separation. For the related benzoic acid derivative, a mobile phase of methanol-water (80:20, v/v) adjusted to pH 4.0 was effective. nih.govresearchgate.net

Detection: A UV-Vis detector is suitable for aromatic compounds containing a chromophore. The detection wavelength would be set to a maximum absorbance of the analyte to ensure high sensitivity. For the related benzoic acid, a detection wavelength of 271 nm was used. nih.govresearchgate.net

Quantification: The purity of a sample can be determined by integrating the area of the peak corresponding to the main compound and expressing it as a percentage of the total peak area. Impurities would appear as separate peaks with different retention times.

This technique can also be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. The disappearance of starting materials and the appearance of the product can be quantitatively tracked.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. "Benzaldehyde, 4-(bromomethyl)-3-nitro-" is expected to be amenable to GC analysis, likely with mass spectrometric detection (GC-MS) for definitive identification of the components.

Key aspects of a GC method would include:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-1701, would be suitable for separating substituted aromatic compounds. epa.gov

Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection would be preferred to maximize the amount of analyte reaching the column.

Carrier Gas: Helium is a common carrier gas.

Detector: A flame ionization detector (FID) provides good general sensitivity for organic compounds. However, for enhanced selectivity and identification, a mass spectrometer (MS) is the detector of choice. GC-MS allows for the determination of the molecular weight and fragmentation pattern of the eluting compounds, providing a high degree of confidence in their identification. Methods for the analysis of nitroaromatic compounds in various matrices by GC-MS have been well-established. nih.govnih.govmdpi.com

GC is particularly useful for assessing the presence of volatile impurities in the final product and for monitoring reactions where the starting materials and products have different volatilities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used for the qualitative monitoring of reactions and for preliminary purity checks. nih.gov The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).

For monitoring the synthesis of "Benzaldehyde, 4-(bromomethyl)-3-nitro-", the following procedure would be employed:

Stationary Phase: Silica gel 60 F254 plates are commonly used. The 'F254' indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.